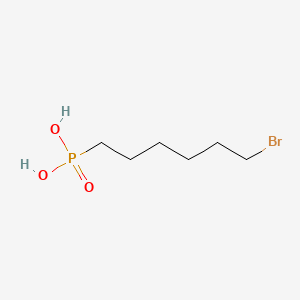

6-Bromohexylphosphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

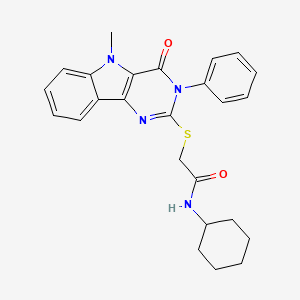

6-Bromohexylphosphonic acid is a chemical compound with the molecular formula C6H14BrO3P and a molecular weight of 245.05 g/mol . It is an alkyl chain-based linker commonly used in the synthesis of proteolysis targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Wissenschaftliche Forschungsanwendungen

6-Bromohexylphosphonic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

6-Bromohexylphosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. The compound connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein in a PROTAC molecule . When the PROTAC molecule binds to both the E3 ligase and the target protein, it brings them into close proximity. This allows the E3 ligase to transfer a ubiquitin molecule to the target protein. The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific target protein of the PROTAC. By causing the degradation of the target protein, the PROTAC can disrupt the biochemical pathways in which the target protein is involved .

Pharmacokinetics

As a component of protacs, its pharmacokinetic properties would be influenced by the properties of the other components of the protac, including the ligands for the e3 ligase and the target protein .

Result of Action

The result of the action of this compound is the degradation of the target protein. This can have various molecular and cellular effects, depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. For example, the pH and temperature can affect the stability of the PROTAC and its binding to the E3 ligase and the target protein . Additionally, the presence of other molecules can affect the action of the PROTAC. For instance, molecules that bind to the same sites on the E3 ligase or the target protein could compete with the PROTAC, potentially reducing its efficacy .

Biochemische Analyse

Cellular Effects

Phosphonic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that phosphonic acids can exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that phosphonic acids can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that phosphonic acids can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that phosphonic acids can interact with various enzymes and cofactors .

Transport and Distribution

It is known that phosphonic acids can interact with various transporters and binding proteins .

Subcellular Localization

It is known that phosphonic acids can be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromohexylphosphonic acid typically involves the reaction of hexylphosphonic acid with bromine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromohexylphosphonic acid undergoes various chemical reactions, including:

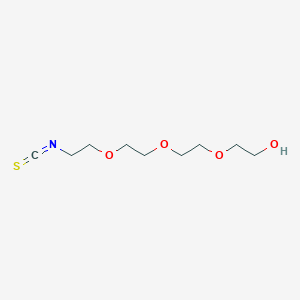

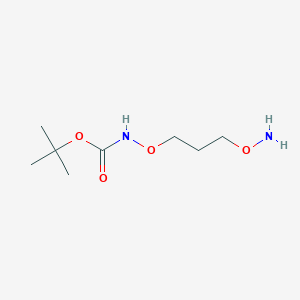

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.

Common Reagents and Conditions:

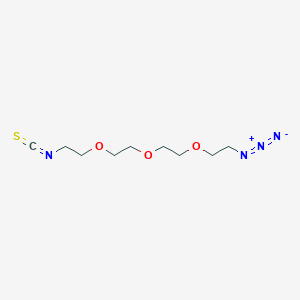

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include azidohexylphosphonic acid, thiolhexylphosphonic acid, and alkoxyhexylphosphonic acid.

Oxidation and Reduction Reactions: Products include phosphonic acid derivatives and phosphine derivatives.

Vergleich Mit ähnlichen Verbindungen

- 6-Chlorohexylphosphonic acid

- 6-Iodohexylphosphonic acid

- 6-Fluorohexylphosphonic acid

Comparison: 6-Bromohexylphosphonic acid is unique due to its bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts . The bromine atom is more reactive in substitution reactions, making this compound a versatile linker in the synthesis of PROTACs .

Eigenschaften

IUPAC Name |

6-bromohexylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUMTUOIJWOTCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 6-bromohexylphosphonic acid interact with titania nanoparticles and what are the downstream effects of this interaction?

A1: this compound acts as an apolar coupling agent and binds covalently to the surface of titania (TiO2) nanoparticles. [] This covalent binding is confirmed through Fourier-transform infrared spectroscopy (FTIR) and 31P solid-state cross-polarization magic angle spinning nuclear magnetic resonance (CP-MAS NMR) analyses. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B604933.png)